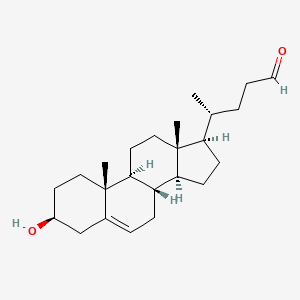

![molecular formula C27H19F4N5O3 B1663866 N-{4-[4-Amino-6-(4-Methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-Fluor-5-(Trifluormethyl)phenyl]harnstoff](/img/structure/B1663866.png)

N-{4-[4-Amino-6-(4-Methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-Fluor-5-(Trifluormethyl)phenyl]harnstoff

Übersicht

Beschreibung

GW768505A ist ein potenter dualer Inhibitor des vaskulären endothelialen Wachstumsfaktorrezeptors 2 (VEGFR2) und Tie-2 mit einem pIC50 von 7,81 für VEGFR2 . Diese Verbindung zeigt eine signifikante antiangiogene Aktivität, was sie zu einem wertvollen Werkzeug in der Krebsforschung und anderen wissenschaftlichen Studien macht .

Präparationsmethoden

Die Syntheserouten und Reaktionsbedingungen für GW768505A sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung synthetisiert und in verschiedenen Formen bereitgestellt wird, einschließlich als freie Base . Die Verbindung wird typischerweise als Feststoff bei -20 °C zur langfristigen Stabilität gelagert .

Wissenschaftliche Forschungsanwendungen

GW768505A is widely used in scientific research due to its dual inhibitory action on VEGFR2 and Tie-2. Its primary applications include:

Cancer Research: GW768505A is used to study its anti-angiogenic properties and its effects on cancer cell growth.

Angiogenesis Studies: The compound’s ability to inhibit VEGFR2 and Tie-2 makes it a valuable tool in studying angiogenesis, the process of new blood vessel formation.

Kinase Inhibition: GW768505A is used to investigate the inhibition of various kinases, including TRKA, TRKB, and TRKC.

Wirkmechanismus

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels .

Mode of Action

The compound acts as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases . It binds to the active site of these enzymes, thereby preventing their activation and subsequent signal transduction . This interaction results in the inhibition of angiogenesis, thereby limiting the growth and spread of cancer cells .

Biochemical Pathways

By inhibiting VEGFR2, the compound disrupts the VEGF signaling pathway, which is primarily involved in angiogenesis . The downstream effects of this disruption include reduced vascular permeability and decreased proliferation and migration of endothelial cells . This ultimately leads to the inhibition of tumor growth and metastasis .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of angiogenesis, reduced vascular permeability, and decreased proliferation and migration of endothelial cells . These effects contribute to the inhibition of tumor growth and metastasis .

Biochemische Analyse

Biochemical Properties

This compound has been discovered as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases (TK) . It interacts with these enzymes, showing remarkably enhanced activity against both . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind effectively to these enzymes .

Cellular Effects

Its role as an inhibitor of Tie-2 and VEGFR2 suggests that it may influence cell function by affecting cell signaling pathways . These pathways are crucial for various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N’-[2-fluoro-5-(trifluoromethyl)phenyl]urea involves its interaction with Tie-2 and VEGFR2 receptor tyrosine kinases . By inhibiting these enzymes, it can potentially affect various biochemical processes at the molecular level .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for GW768505A are not extensively detailed in the available literature. it is known that the compound is synthesized and provided in various forms, including as a free base . The compound is typically stored as a solid at -20°C for long-term stability .

Analyse Chemischer Reaktionen

GW768505A durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seinen inhibitorischen Wirkungen auf bestimmte Kinasen liegt. Es zeigt eine potente Hemmung (71–88 % Hemmung bei 100 nM) der Tropomyosin-verwandten Kinasen TRKA, TRKB und TRKC . Die Reaktionen der Verbindung werden hauptsächlich in vitro untersucht, wo sie eine signifikante Hemmung des Wachstums von Krebszellen zeigt .

Wissenschaftliche Forschungsanwendungen

GW768505A wird in der wissenschaftlichen Forschung aufgrund seiner dualen inhibitorischen Wirkung auf VEGFR2 und Tie-2 weit verbreitet eingesetzt. Seine wichtigsten Anwendungen umfassen:

Krebsforschung: GW768505A wird verwendet, um seine antiangiogenen Eigenschaften und seine Auswirkungen auf das Wachstum von Krebszellen zu untersuchen.

Angiogenese-Studien: Die Fähigkeit der Verbindung, VEGFR2 und Tie-2 zu hemmen, macht sie zu einem wertvollen Werkzeug bei der Untersuchung der Angiogenese, dem Prozess der Neubildung von Blutgefäßen.

Kinasenhemmung: GW768505A wird verwendet, um die Hemmung verschiedener Kinasen zu untersuchen, darunter TRKA, TRKB und TRKC.

Wirkmechanismus

GW768505A entfaltet seine Wirkung durch die Hemmung von VEGFR2 und Tie-2, die wichtige Rezeptoren sind, die an der Angiogenese beteiligt sind . Durch die Blockierung dieser Rezeptoren verhindert die Verbindung die Bildung neuer Blutgefäße und hemmt so das Tumorwachstum und die Metastasierung . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Hemmung von Tropomyosin-verwandten Kinasen, die eine Rolle beim Zellwachstum und -überleben spielen .

Vergleich Mit ähnlichen Verbindungen

GW768505A wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. AD80 und GSK2606414. Unter diesen ist AD80 in bestimmten zellulären Modellen als potenter und effektiver bekannt . Der einzigartige Aspekt von GW768505A liegt in seiner dualen Hemmung von VEGFR2 und Tie-2, die es von anderen Kinasenhemmern abhebt .

Ähnliche Verbindungen

Eigenschaften

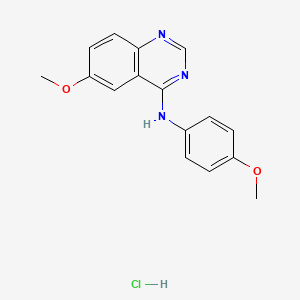

IUPAC Name |

1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZIONRFHVNRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B1663786.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)